molecular formula C10H11NO2 B1523206 3-(3-Hydroxypropoxy)benzonitrile CAS No. 935758-93-3

3-(3-Hydroxypropoxy)benzonitrile

Cat. No. B1523206
M. Wt: 177.2 g/mol
InChI Key: QDSIQSCWKHVQIX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)benzonitrile is a chemical compound with the CAS Number: 935758-93-3 . It has a molecular weight of 177.2 .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives have been shown to improve the operation of Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, maintaining efficiency over extended periods. This is significant for the economic fabrication of devices with stable performance, marking an important step towards sustainable energy solutions (Latini et al., 2014).

Bio-based Chemical Production

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical for producing various commodities, such as acrylic acid and acrylamide. Research has demonstrated the potential of using yeast for the fermentative production of 3-HP via the malonyl-CoA pathway, presenting a sustainable alternative to petrochemicals. This work indicates a significant advancement in bio-based chemical production, with implications for industrial applications (Chen et al., 2014).

Material Science

In the context of material science, benzonitrile derivatives have been explored for the development of high-temperature resorcinol-based phthalonitrile polymers. These polymers are synthesized through simple nucleophilic displacement and can be thermally polymerized to form network polymers. This process offers controlled processing as a function of temperature and additive quantity, with applications in creating materials capable of withstanding extreme conditions (Keller & Dominguez, 2005).

Environmental Chemistry

Benzonitrile derivatives are also relevant in environmental chemistry, particularly in the microbial degradation of aromatic nitriles. Such compounds are important for understanding the biodegradation pathways of nitrilic herbicides and their impact on groundwater contamination. This research is crucial for developing strategies to mitigate the environmental persistence of hazardous compounds (Holtze et al., 2008).

Corrosion Inhibition

Investigations into the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments have shown promising results. These compounds exhibit excellent inhibition efficiency, potentially offering an economical and effective solution for protecting industrial materials against corrosion. This application is particularly relevant for industries where metal longevity and integrity are critical (Chaouiki et al., 2018).

properties

IUPAC Name

3-(3-hydroxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIQSCWKHVQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655721
Record name 3-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropoxy)benzonitrile

CAS RN

935758-93-3
Record name 3-(3-Hydroxypropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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